2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime
Description
Properties
IUPAC Name |
(E)-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-N-[(4-methoxyphenyl)methoxy]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2S/c1-29-23-12-8-18(9-13-23)16-30-27-15-21-14-20-4-2-3-5-24(20)28-25(21)31-17-19-6-10-22(26)11-7-19/h2-15H,16-17H2,1H3/b27-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNXQFFDOCMWND-JFLMPSFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CO/N=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime typically involves multiple steps. The initial step often includes the formation of the quinoline core, followed by the introduction of the chlorobenzyl sulfanyl group. The final step involves the formation of the oxime derivative. The reaction conditions usually require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Condensation: The aldehyde group in the compound can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the oxime group can form covalent bonds with proteins, inhibiting their activity. These interactions can lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Structure Variations: The quinoline core in the target compound distinguishes it from pyrazole (e.g., 692260-10-9) or thienopyridine (e.g., VU0152100) analogs. Quinoline’s aromaticity and planar structure may enhance π-π stacking interactions compared to non-aromatic cores .
Substituent Effects: Sulfanyl Group: The 4-chlorobenzyl sulfanyl moiety is conserved in quinoline analogs (e.g., 478079-39-9), but bromophenyl (692260-10-9) or dichlorobenzyl (478079-33-3) substitutions alter steric bulk and electronic properties. Chlorine atoms increase lipophilicity (ClogP +0.5–1.0), while methoxy groups enhance solubility via polarity . Fluorine or chloro substituents (e.g., 478079-39-9) may improve metabolic stability but reduce aqueous solubility .
Synthetic Routes: The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (as seen in for related quinolines) for sulfanyl group introduction, followed by oxime formation via condensation of aldehydes with hydroxylamine derivatives . Analogs with dichlorobenzyl oximes (478079-33-3) require harsher conditions due to electron-withdrawing substituents, whereas methoxybenzyl groups may facilitate milder reactions .
Substituent positioning is critical to avoid steric clashes, as seen in pyrazole analogs (692260-10-9) .
Biological Activity
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime, also known by its CAS number 65764-05-8, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H12ClNOS
- Molecular Weight : 313.80 g/mol
- CAS Number : 65764-05-8
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloroquinoline derivatives with appropriate sulfanyl and oxime precursors. The use of microwave irradiation and other modern synthetic methods has been reported to enhance yields and reduce reaction times.
Antifungal Activity
Recent studies have evaluated the antifungal properties of quinoline derivatives, including those related to 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde. For instance, compounds with similar structures have shown significant inhibitory effects against various fungal pathogens:
| Compound | Target Pathogen | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|---|
| 13p | Sclerotinia sclerotiorum | 86.1% | 5.17 |
| 13f | Sclerotinia sclerotiorum | 77.8% | 6.67 |
| Control (Quinoxyfen) | Sclerotinia sclerotiorum | 77.8% | 14.19 |
These results indicate that modifications in the molecular structure can lead to enhanced antifungal activity, suggesting that similar derivatives of the target compound may exhibit comparable or improved efficacy against fungal pathogens .
Cytotoxicity and Anticancer Activity
In addition to antifungal properties, quinoline derivatives have been investigated for their cytotoxic effects against cancer cell lines. Preliminary results suggest that such compounds can induce apoptosis in various cancer cells, although specific data on this compound remains limited.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of electron-withdrawing groups (like chlorine) on the benzene ring enhances biological activity.
- The substitution pattern on the quinoline scaffold significantly influences the compound's efficacy against target organisms.
The findings suggest that optimizing substituents can lead to compounds with improved bioactivity profiles .
Case Studies
- Fungicidal Efficacy : A study demonstrated that a series of quinoline-linked oxadiazole derivatives exhibited potent fungicidal activities against multiple fungal strains, with some compounds outperforming established fungicides like quinoxyfen .
- Toxicity Evaluation : Toxicity assessments conducted on related compounds revealed low acute toxicity levels, classifying them as safe for further development in agricultural applications .
Q & A
Q. Table 1: Synthetic Methods Comparison
| Step | Conditions (Solvent, Catalyst) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Quinoline formation | DCM, triethylamine | 65 | 90 | |
| Oxime functionalization | Ethanol, KCO | 78 | 95 |
Q. Table 2: Biological Activity Data
| Assay Type | Model System | Observed Activity | Key Limitation | Reference |
|---|---|---|---|---|
| Antimicrobial (in vitro) | E. coli | MIC = 12.5 µg/mL | Degradation in culture | |
| Anti-inflammatory (in vivo) | Mouse model | 40% inhibition | Low bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
